This compound falls under the category of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. Pyrrolidine and its derivatives are known for their versatility in medicinal chemistry, often serving as scaffolds for bioactive compounds . The specific structural features of (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride allow it to interact with biological targets effectively, contributing to its potential therapeutic applications.
The synthesis of (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride typically involves several key steps:
In industrial settings, this synthesis can be scaled up using batch processing techniques. Precise control over temperature, pressure, and reaction time is essential to ensure high yields and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
The molecular formula of (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride is CHBrClFN, with a molar mass of 280.57 g/mol . The compound features:
The presence of halogen atoms significantly influences the electronic properties and steric hindrance around the phenyl ring, which can affect the compound's biological activity and interaction with target proteins or enzymes .
(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride can participate in various chemical reactions:
The mechanism of action for (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The bromine and fluorine substituents are crucial for modulating binding affinity and selectivity towards these targets. The pyrrolidine ring contributes to stabilizing interactions through conformational flexibility . Detailed studies are required to elucidate specific pathways and molecular interactions involved in its pharmacological effects.
(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride has various applications in scientific research:
The synthesis of enantiomerically pure (R)-2-(2-bromo-5-fluorophenyl)pyrrolidine hydrochloride relies on strategic methodologies to establish the chiral center with high optical purity. Two predominant approaches have been optimized for industrial application: chiral pool derivation and asymmetric hydrogenation. The chiral pool strategy utilizes naturally occurring chiral molecules as starting materials, most commonly L-proline or its derivatives. Through a multi-step sequence involving protection, halogenation, and deprotection, the target compound is obtained with preserved chirality. This method benefits from readily available starting materials and avoids the need for specialized catalysts, typically achieving enantiomeric excess (ee) values >98% as confirmed by chiral HPLC analysis [1] [3].
Asymmetric hydrogenation of prochiral enamines provides a more atom-economical alternative. This method employs chiral catalysts such as DuPhos-Rh or BINAP-Ru complexes to reduce the C=C bond of (Z)-5-(2-bromo-5-fluorophenyl)-1,2-dihydropyrrole precursors. Critical parameters influencing enantioselectivity include catalyst loading (typically 0.5-1 mol%), hydrogen pressure (50-100 psi), and solvent system (methanol or methanol/dichloromethane mixtures). Optimization studies demonstrate that substrate purity and precise control of reaction temperature (25-40°C) are essential for achieving consistent ee values exceeding 99.5% [3] .
Ring-closing strategies via intramolecular amination present a third approach, particularly valuable for constructing the pyrrolidine ring with pre-installed chirality. This method employs chiral auxiliaries or asymmetric catalysis during the cyclization step, enabling access to both enantiomers from achiral precursors. Recent advances have shown that copper-bisoxazoline catalytic systems can achieve cyclization with up to 96% ee, though this method requires additional steps to introduce the bromo-fluorophenyl moiety post-cyclization .
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Methodology | Key Starting Materials | Chiral Control Element | Typical ee (%) | Reaction Scale Demonstrated |
---|---|---|---|---|
Chiral Pool Derivation | L-Proline derivatives | Naturally occurring chirality | >98% | 10 kg (batch) |
Asymmetric Hydrogenation | (Z)-Aryl-dihydropyrroles | Transition metal chiral catalysts | >99.5% | 5 kg (batch) |
Catalytic Ring-Closing | δ-Halo amino ketones | Chiral copper complexes | 90-96% | 500 g (batch) |
The strategic incorporation of the bromine substituent at the ortho-position of the fluorophenyl ring enables versatile downstream functionalization through transition metal-catalyzed cross-coupling reactions. The Negishi coupling protocol employs organozinc reagents (R-ZnX) with Pd(PPh₃)₄ (2-5 mol%) in THF at 40-60°C, achieving conversion rates >95% within 4-8 hours. This method demonstrates excellent functional group tolerance, particularly with electron-withdrawing substituents on coupling partners, making it suitable for pharmaceutical intermediates requiring further structural elaboration .
Kumada-Corriu coupling utilizing Grignard reagents represents a cost-effective alternative, especially for large-scale operations. Optimization studies reveal that Pd(dppf)Cl₂ (1-3 mol%) in diethyl ether or methyl tert-butyl ether (MTBE) at 0°C to room temperature provides optimal results. The presence of the ortho-fluorine atom necessitates careful temperature control to prevent undesired protodehalogenation, with studies showing maximum byproduct formation below 3% when maintaining temperatures ≤25°C. The reaction demonstrates remarkable efficiency, with turnover numbers (TON) exceeding 4,500 for aryl-alkyl couplings [1] .
Suzuki-Miyaura coupling applications are limited by potential protodeborylation issues with the halogenated substrate, though recent advances using Pd/XPhos catalytic systems show promise for specific transformations. For the synthesis of the core structure itself, lithium-halogen exchange followed by electrophilic quenching provides a direct route to functionalized derivatives. Treatment of the bromoarene with n-BuLi (-78°C, THF) followed by electrophiles such as DMF, CO₂, or various aldehydes introduces carbonyl or hydroxyl functionalities at the ortho-position with excellent regiocontrol [3] .
Table 2: Palladium-Catalyzed Cross-Coupling Applications with (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine
Coupling Type | Catalyst System | Optimal Conditions | Conversion Rate | Key Applications |
---|---|---|---|---|
Negishi | Pd(PPh₃)₄ (3 mol%) | THF, 50°C, 6h | 96-99% | Aryl-alkyl bond formation |
Kumada-Corriu | Pd(dppf)Cl₂ (2 mol%) | Et₂O, 0-25°C, 4h | 94-98% | High-throughput diversification |
Suzuki-Miyaura | Pd/XPhos (2 mol%) | DME/H₂O, K₂CO₃, 80°C | 85-92% | Biaryl synthesis (limited application) |
Lithium-Halogen | n-BuLi (-78°C) | THF, followed by electrophile | >95% | Aldehyde/ketone/carboxylic acid formation |
Conversion of the free base (R)-2-(2-bromo-5-fluorophenyl)pyrrolidine to its hydrochloride salt significantly modifies its physicochemical properties while enhancing stability. The antisolvent crystallization technique represents the most widely implemented approach for salt formation on industrial scales. The free base is dissolved in a minimal volume of ethanol, isopropanol, or acetone at 40-50°C, followed by controlled addition of concentrated HCl (1.05-1.10 equivalents). The hydrochloride salt precipitates upon addition of antisolvents (MTBE or n-heptane), with cooling to 0-5°C optimizing crystal formation and filtration characteristics. This method yields the hydrochloride salt with consistent stoichiometry (>99.5% purity by HPLC) and excellent crystalline form suitable for long-term storage [2] [3].
pH-controlled crystallization offers an alternative strategy for polymorph control, critical for pharmaceutical applications requiring specific dissolution profiles. By carefully adjusting the final pH of the solution to 3.5-4.2 using HCl/ammonium hydroxide buffers before crystallization, the thermodynamically stable polymorph (Form I) is preferentially obtained. Studies confirm that polymorphic forms significantly impact solubility, with Form I displaying aqueous solubility of 28.5 mg/mL at 25°C compared to 18.9 mg/mL for the metastable Form II. Solvent selection dramatically influences crystal morphology and particle size distribution, with ethanol/water mixtures (70:30 v/v) producing optimal flow properties for solid handling [3].
Salt solubility profiles across various solvents demonstrate significant formulation advantages. The hydrochloride salt exhibits 5-7 times higher solubility in aqueous buffers (pH < 5) compared to the free base, facilitating the development of injectable formulations. In non-polar solvents like toluene and methylene chloride, solubility remains low (<0.5 mg/mL), enabling efficient purification through recrystallization. The hygroscopicity of the salt is moderate (0.8% w/w moisture uptake at 60% RH), requiring standard desiccant protection during storage but not specialized handling conditions [2] .
Scale-up synthesis of (R)-2-(2-bromo-5-fluorophenyl)pyrrolidine hydrochloride presents distinct engineering challenges addressed through both conventional batch processing and emerging continuous flow technologies. Batch reactor optimization for the Grignard addition step (based on patent CN110981779B) demonstrates that efficient heat management is critical for controlling enantiopurity. The exothermic reaction between 2-bromo-1,4-difluorobenzene and isopropylmagnesium chloride in THF requires controlled addition rates (0.5-1.0 L/min per 100L reactor volume) and cooling capacity to maintain temperatures at -10 to -15°C. Under optimized conditions, this approach achieves 85-90% yield with consistent enantiomeric excess (ee >99%) in reactors up to 2,000L capacity [1].
Continuous flow systems offer significant advantages for hazardous intermediates and air-sensitive reactions. The lithiation-borylation sequence (based on CN104672121A) demonstrates 3-fold productivity increases when conducted in microreactor systems. Residence times of 15-30 seconds at 30-50°C provide complete conversion compared to 4-6 hours in batch reactors. Flow hydrogenation for the asymmetric reduction step achieves catalyst turnover frequencies (TOF) of 1,200 h⁻¹ compared to 85 h⁻¹ in autoclaves, reducing catalyst loading from 0.8 mol% to 0.2 mol% while maintaining identical ee values. Continuous antisolvent crystallization modules coupled with in-line monitoring (PAT) produce hydrochloride salt with particle size distribution (D90) variations below 5% between batches, significantly improving filtration and drying efficiency [3].
Hybrid approaches leverage the advantages of both technologies, where continuous processing is employed for hazardous transformations (organometallic formation) followed by batch operations for crystallization and isolation. Economic analyses indicate a 40% reduction in capital expenditure and 30% lower operating costs for dedicated continuous plants at >500 kg/year production volumes. Environmental metrics demonstrate substantial waste reduction (PMI of 18 vs. 45 for batch-only processes) and 65% lower solvent consumption per kilogram of product, aligning with green chemistry principles for sustainable active pharmaceutical ingredient (API) manufacturing [1] [3].
Table 4: Comparative Production Metrics: Batch vs. Flow Reactor Performance
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: